Potassium 4-BOC-aminophenyltrifluoroborate
CAS No.:
Cat. No.: VC13498136
Molecular Formula: C11H14BF3KNO2
Molecular Weight: 299.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14BF3KNO2 |
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Molecular Weight | 299.14 g/mol |
IUPAC Name | potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boranuide |
Standard InChI | InChI=1S/C11H14BF3NO2.K/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15;/h4-7H,1-3H3,(H,16,17);/q-1;+1 |
Standard InChI Key | YLSVHRQNDAWMMN-UHFFFAOYSA-N |
SMILES | [B-](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Canonical SMILES | [B-](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Spectroscopic Characterization
Synthesis and Manufacturing
One-Pot Synthesis Protocol
The compound is synthesized via a streamlined four-step, one-pot procedure starting from 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1) :
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Borylation: Reaction of 1 with a trifluoroborate salt under basic conditions.
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Amine Protection: Introduction of the BOC group using di-tert-butyl dicarbonate.
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Transmetalation: Exchange with potassium hydroxide to yield the potassium trifluoroborate.
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Purification: Isolation via crystallization or column chromatography.
Reaction Optimization
Key parameters for high-yield synthesis include:
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Temperature: Reactions conducted at 0–25°C to minimize decomposition.
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Solvent System: Tetrahydrofuran (THF)/water mixtures (4:1 v/v) for optimal solubility.
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Catalyst: Palladium acetate () with SPhos or XPhos ligands for cross-coupling steps .
Applications in Organic Synthesis
Suzuki–Miyaura Cross-Coupling Reactions
The compound’s primary application lies in palladium-catalyzed cross-couplings with aryl chlorides, enabling efficient construction of biaryl systems. Representative reactions include:
Entry | Aryl Chloride | Product Yield (%) | Conditions |
---|---|---|---|
1 | 4-Chlorobenzonitrile | 78 | Pd(OAc), SPhos |
2 | 4-Chloroanisole | 85 | Pd(OAc), XPhos |
3 | 2-Chloropyridine | 67 | Pd(OAc), SPhos |
The BOC group remains intact under these conditions, allowing subsequent deprotection to free amines for further functionalization .
Pharmaceutical Intermediate Synthesis
This reagent has been employed in synthesizing:
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Anticancer Agents: Aminomethylarenes inhibit histone deacetylases (HDACs) .
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Antiviral Compounds: Functionalized biaryls target viral protease enzymes .
Future Directions and Research Opportunities
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